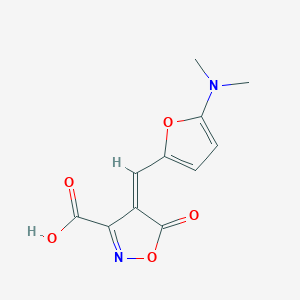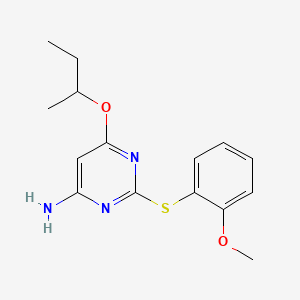
Cyclohexanamine, 2-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)cyclohexanamine is an organic compound with the molecular formula C13H19NO It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.
Reductive Amination: Cyclohexanone is reacted with 4-methoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the desired amine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-Methoxyphenyl)cyclohexanamine.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxyphenyl)cyclohexanamine may involve large-scale reductive amination processes. The reaction conditions are optimized to maximize yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)cyclohexanamine involves its interaction with specific molecular targets. It is known to bind to the NMDA receptor, a type of glutamate receptor in the brain. This binding inhibits the receptor’s activity, leading to various pharmacological effects. Additionally, the compound may interact with other receptors and transporters, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Methoxetamine: An analogue of ketamine with similar NMDA receptor antagonistic properties.
3-Methoxyeticyclidine (3-MeO-PCE): Another analogue with similar pharmacological effects.
4-Methoxyphencyclidine (4-MeO-PCP): A compound with similar structural features and receptor binding properties.
Uniqueness
2-(4-Methoxyphenyl)cyclohexanamine is unique due to its specific substitution pattern and the presence of the methoxy group, which influences its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
22720-25-8 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-13H,2-5,14H2,1H3 |
Clave InChI |
XQASZFGPWAVZEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


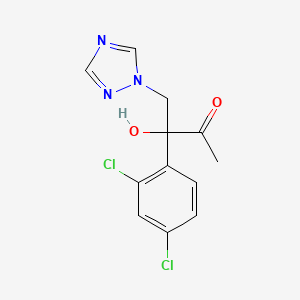
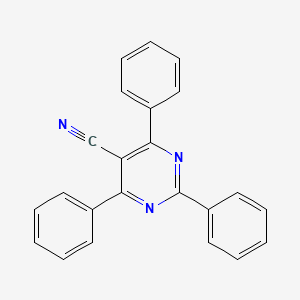


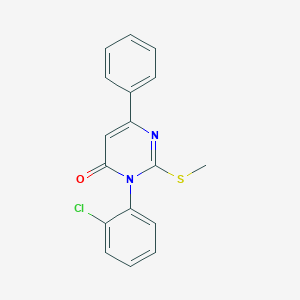
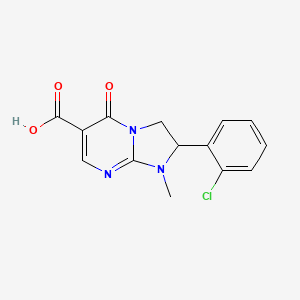

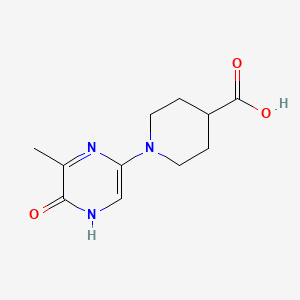
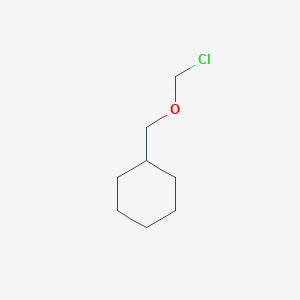
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
